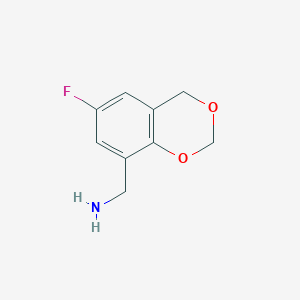

(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-fluoro-4H-1,3-benzodioxin-8-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-2H,3-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFVSJNYOFOUDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)F)CN)OCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381600 | |

| Record name | (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306934-88-3 | |

| Record name | (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine: Properties, Synthesis, and Potential Applications

Authored for Drug Development Professionals and Medicinal Chemists

Executive Summary

(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine is a fluorinated heterocyclic compound built upon the 4H-1,3-benzodioxin scaffold. While specific research on this particular molecule is limited, its structural motifs are of significant interest in medicinal chemistry. The benzodioxin core is a key feature in various bioactive molecules, serving as a versatile building block for developing novel therapeutic agents.[1] This guide provides a comprehensive overview of the known chemical properties, a proposed synthetic pathway, and an exploration of the potential applications of this compound, drawing upon data from structurally related analogues to offer field-proven insights for research and development.

Chemical Identity and Physicochemical Properties

The fundamental identity of this compound is established by its unique structure, which combines a fluorinated benzene ring with a dioxin heterocycle and an aminomethyl functional group. This combination imparts specific electronic and conformational properties that are valuable for molecular design in drug discovery.

Table 2.1: Core Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | (6-fluoro-4H-1,3-benzodioxin-8-yl)methanamine | PubChem |

| CAS Number | 1261646-06-3 (Free Base) | Vendor Data |

| 859833-12-8 (Hydrochloride Salt) | [2][3] | |

| Molecular Formula | C₉H₁₀FNO₂ | PubChem |

| Molecular Weight | 183.18 g/mol | PubChem |

| Canonical SMILES | C1C2=C(C(=CC(=C2)F)CN)OCO1 | PubChem |

Table 2.2: Physicochemical Data

| Property | Value | Notes |

| Melting Point | Data not available | Experimental data is not published. |

| Boiling Point | Data not available | Experimental data is not published. |

| Solubility | Data not available | Expected to be soluble in organic solvents. The hydrochloride salt should exhibit aqueous solubility. |

| pKa | Data not available | The primary amine is basic. For the related 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid, the pKa is reported as 3.33±0.20.[4] |

Proposed Synthesis and Reaction Pathway

While a specific, peer-reviewed synthesis for this compound is not readily found in the literature, a plausible and efficient synthetic route can be designed starting from the commercially available precursor, (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol.[5][6][7] This multi-step approach leverages well-established, high-yielding chemical transformations common in medicinal chemistry workflows.

Step-by-Step Synthesis Protocol

Step 1: Activation of the Primary Alcohol

The primary alcohol on the starting material is a poor leaving group. Therefore, it must first be converted into a more reactive intermediate, such as a tosylate or a halide. Chlorination using thionyl chloride (SOCl₂) is a common and effective method.

-

Dissolve (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. A small amount of a base like pyridine may be used to scavenge the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine.

Step 2: Nucleophilic Substitution to Form the Amine

The resulting benzylic chloride is an excellent substrate for nucleophilic substitution. Introducing the primary amine can be achieved using several methods, with the Gabriel synthesis being a robust choice to avoid over-alkylation.

-

Dissolve the 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine (1.0 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).

-

Add potassium phthalimide (1.1 eq) to the solution.

-

Heat the mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and pour it into cold water to precipitate the phthalimide intermediate. Filter and wash the solid.

-

To deprotect the phthalimide, resuspend the solid in ethanol and add hydrazine hydrate (2.0 eq).

-

Reflux the mixture for 2-3 hours. A precipitate of phthalhydrazide will form.

-

Cool the reaction, filter off the solid byproduct, and concentrate the filtrate.

-

Perform an acid-base extraction to purify the final amine product. Dissolve the residue in an organic solvent, wash with aqueous acid (e.g., 1M HCl) to protonate the amine, separate the aqueous layer, and then basify with NaOH to regenerate the free amine, which can be extracted with an organic solvent.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the structure of this compound allows for the prediction of its key spectroscopic features, which are essential for its identification and characterization.

Table 4.1: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Frequency |

| ¹H NMR | Aromatic Protons | δ 6.5 - 7.5 ppm (multiple signals, complex coupling due to fluorine) |

| O-CH₂-O Protons | δ ~5.0 ppm (singlet) | |

| Ar-CH₂-O Protons | δ ~4.5 ppm (singlet) | |

| Ar-CH₂-N Protons | δ ~3.8 ppm (singlet) | |

| N-H₂ Protons | δ 1.5 - 2.5 ppm (broad singlet) | |

| ¹³C NMR | Aromatic Carbons | δ 100 - 150 ppm (multiple signals, C-F coupling expected) |

| O-CH₂-O Carbon | δ ~95 ppm | |

| Ar-CH₂-O Carbon | δ ~65 ppm | |

| Ar-CH₂-N Carbon | δ ~45 ppm | |

| IR Spectroscopy | N-H Stretch | 3300-3400 cm⁻¹ (two bands for primary amine) |

| C-H Stretch (Aromatic) | ~3050 cm⁻¹ | |

| C-H Stretch (Aliphatic) | 2850-2950 cm⁻¹ | |

| C=C Stretch (Aromatic) | 1500-1600 cm⁻¹ | |

| C-O Stretch (Ether) | 1050-1250 cm⁻¹ (strong bands) | |

| C-F Stretch | 1000-1100 cm⁻¹ | |

| Mass Spec. | [M+H]⁺ | m/z 184.0774 (calculated for C₉H₁₁FNO₂⁺) |

Potential Applications in Medicinal Chemistry

The 4H-1,3-benzodioxin scaffold is recognized as a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets.[1] Derivatives have been explored for various therapeutic applications, suggesting that this compound could serve as a valuable intermediate or a final active pharmaceutical ingredient (API).[8]

-

Enzyme Inhibition: A fluorinated derivative of the 4H-1,3-benzodioxin core has been identified as a binder for Mitogen-activated protein kinase 10 (MAPK10), indicating its potential in developing enzyme inhibitors for cellular signaling pathways.[1]

-

Anti-Neuroinflammatory Agents: Chalcone derivatives incorporating a 1,4-benzodioxan ring have been synthesized and evaluated as potent and reversible inhibitors of human monoamine oxidase B (MAO-B), with additional anti-neuroinflammatory activity.[9] This highlights the utility of the benzodioxin core in designing agents for neurodegenerative diseases.

-

Antidiabetic Agents: Research into benzodioxol derivatives, a structurally related class, has shown their potential as α-amylase inhibitors, making them candidates for the development of novel antidiabetic drugs.[10]

The inclusion of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the primary amine provides a key site for further chemical modification or for forming critical hydrogen bonds with target proteins.

Caption: Potential therapeutic applications of the core scaffold.

Safety, Handling, and Storage

Experimental toxicology data for this compound is not available.[11] However, based on the safety profiles of structurally similar aminomethylated aromatic compounds, it should be handled as a potentially corrosive and hazardous material.[11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat. All handling should be performed in a properly functioning chemical fume hood.[11]

-

Handling Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe dust, vapors, or spray. This compound is likely corrosive and can cause severe burns.[11] Ingestion may cause severe damage to delicate tissues.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] The compound may be air-sensitive; storage under an inert atmosphere (e.g., argon) is recommended to maintain product quality.[11]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and acid chlorides.[11]

References

-

MDPI. (2023). Recent Advances in the Synthesis of 4H-Benzo[d][1][11]oxathiin-4-ones and 4H-Benzo[d][1][11]dioxin-4-ones. Retrieved from [Link]

-

PubChem. (n.d.). (6-fluoro-4h-1,3-benzodioxin-8-yl)methanol. Retrieved from [Link]

-

PubMed Central. (n.d.). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Retrieved from [Link]

-

PubChem. (n.d.). 4H-1,3-Benzodioxin. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]

-

PubMed Central. (2025). 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity. Retrieved from [Link]

-

ChemicalRegister.com. (n.d.). This compound HCL (CAS No. 859833-12-8) Suppliers. Retrieved from [Link]

-

Fisher Scientific. (n.d.). (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol, 90%, Thermo Scientific. Retrieved from [Link]

-

ResearchGate. (2009). A Simple Synthesis of 4H-1,3-Benzodioxin-2-one Derivatives by Iodocyclization of t-Butyl o-Vinylphenyl Carbonate Derivatives. Retrieved from [Link]

-

PubMed. (2009). Synthesis of modified 4H-1,2,4-benzothiadiazine-1,1-dioxides and determination of their affinity and selectivity for different types of K(ATP) channels. Retrieved from [Link]

-

ACS Publications. (1987). 1,4-Benzodioxanes. I. Synthesis involving the reaction of .alpha.-halo Michael acceptors with catechol. Retrieved from [Link]

-

PubChem. (n.d.). 9-Fluoro-2,3-dihydro-3-methyl-10-(2-(methylamino)ethylamino)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid, (S)-. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound HYDROCHLORIDE | 859833-12-8 [amp.chemicalbook.com]

- 3. This compound HCL (CAS No. 859833-12-8) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 4. echemi.com [echemi.com]

- 5. (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol | C9H9FO3 | CID 2779909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol, 90%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.ie]

- 7. (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol, 90%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. mdpi.com [mdpi.com]

- 9. 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.ca [fishersci.ca]

A Technical Guide to the Structural Elucidation of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine

Abstract

The structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides an in-depth, methodology-driven approach to the complete structural elucidation of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine, a fluorinated benzodioxin derivative. Fluorinated analogues of benzodioxoles and related structures are of significant interest for their potential to enhance drug-target interactions and improve metabolic stability.[1] We present a multi-technique analytical workflow, grounded in established principles, that guides researchers from initial mass confirmation to unambiguous three-dimensional structure determination. This document details the causality behind experimental choices, provides self-validating protocols, and integrates data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, comprehensive 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy, and single-crystal X-ray Crystallography.

Introduction: The Rationale for a Multi-Pronged Analytical Approach

The target molecule, this compound, possesses several key structural features that necessitate a rigorous and integrated analytical strategy: a substituted aromatic ring, a flexible dioxin moiety, a primary amine, and a stereochemically important fluorine atom. While each analytical technique provides a piece of the puzzle, no single method can deliver absolute confirmation in isolation. Mass spectrometry can confirm the elemental composition, but not isomerism.[2] Infrared spectroscopy identifies functional groups, but offers little on their placement. NMR spectroscopy is supremely powerful for mapping connectivity, but can be ambiguous without 2D correlation experiments. Finally, X-ray crystallography provides the "gold standard" for spatial arrangement but is contingent on the ability to grow high-quality single crystals.[3][4]

This guide, therefore, presents a logical and efficient workflow designed to systematically build a conclusive structural argument, ensuring the highest degree of scientific integrity.

Caption: The integrated workflow for structure elucidation.

Foundational Analysis: Mass and Composition

The first and most fundamental validation is to confirm that the synthesized molecule has the correct molecular formula. High-Resolution Mass Spectrometry (HRMS) is the ideal choice over nominal mass techniques as it provides mass accuracy to within a few parts per million (ppm), enabling the confident determination of the elemental formula.

High-Resolution Mass Spectrometry (HRMS)

-

Causality: We select Electrospray Ionization (ESI) as the ionization method due to the presence of the basic amine group, which is readily protonated to form a stable [M+H]⁺ ion in the positive ion mode. This "soft" ionization technique minimizes fragmentation, ensuring the molecular ion is the base peak.

-

Expected Results: The calculated exact mass for the protonated molecule [C₉H₁₁FNO₂ + H]⁺ is 184.0774 . An experimentally observed mass within ±5 ppm of this value provides strong evidence for the elemental formula C₉H₁₁FNO₂.

| Parameter | Expected Value |

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol |

| Exact Mass [M] | 183.0696 |

| Exact Mass [M+H]⁺ | 184.0774 |

Experimental Protocol: HRMS

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in methanol or acetonitrile. Dilute this stock solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Acquisition: Infuse the sample directly at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Calibration: Ensure the instrument is calibrated immediately prior to analysis using a known standard to guarantee mass accuracy.

Functional Group Identification: Infrared Spectroscopy

With the elemental formula confirmed, Fourier-Transform Infrared (FT-IR) spectroscopy is employed to verify the presence of key functional groups predicted by the proposed structure. This is a rapid, non-destructive technique that provides a characteristic "fingerprint" of the molecule's vibrational modes.[5]

-

Causality: The analysis of the spectrum is focused on diagnostic regions. The N-H stretch of the primary amine, the C-H stretches of both aromatic and aliphatic protons, the aromatic C=C stretches, the C-O ether-like stretches of the dioxin ring, and the C-F stretch are all expected to give characteristic absorption bands.[6][7]

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3300-3500 | Medium (two bands) |

| Primary Amine | N-H Bend | 1590-1650 | Medium |

| Aromatic C-H | C-H Stretch | 3010-3100 | Medium to Weak |

| Aliphatic C-H | C-H Stretch | 2850-3000 | Medium |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium (multiple bands) |

| Dioxin Ether | C-O Stretch | 1000-1300 | Strong |

| Fluoroaromatic | C-F Stretch | 1100-1250 | Strong |

Experimental Protocol: FT-IR

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. If it is an oil or low-melting solid, it can be analyzed as a thin film between two salt (NaCl or KBr) plates.

-

Background: Collect a background spectrum of the empty sample compartment (or the KBr pellet/salt plates).

-

Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Processing: The final spectrum is presented in transmittance or absorbance mode after automatic background subtraction.

Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. A suite of 1D and 2D experiments is required to assign every proton and carbon and to confirm the substitution pattern on the benzodioxin ring.

¹H NMR: Proton Environment Analysis

-

Causality: The chemical shift, integration, and multiplicity (splitting pattern) of each proton signal provide detailed information about its electronic environment and neighboring protons. The fluorine atom will introduce additional complexity through ¹H-¹⁹F coupling.

Predicted ¹H NMR Assignments (in CDCl₃, ~400 MHz)

| Proton Label | Approx. Shift (ppm) | Multiplicity | Integration | Rationale & Coupling |

| H-5 | ~6.7-6.9 | dd (or ddd) | 1H | meta to H-7, para to F. Expect J(H-H) ≈ 2-3 Hz, J(H-F) ≈ 4-5 Hz. |

| H-7 | ~6.6-6.8 | d (or dd) | 1H | meta to H-5. May show small long-range coupling to F. Expect J(H-H) ≈ 2-3 Hz. |

| -O-CH ₂-O- (H-2) | ~5.0-5.2 | s | 2H | Methylene protons between two oxygens. Appears as a singlet. |

| Ar-O-CH ₂- (H-4) | ~4.8-5.0 | s | 2H | Methylene protons adjacent to the aromatic ring and an oxygen. Appears as a singlet. |

| -CH ₂-NH₂ | ~3.8-4.0 | s | 2H | Benzylic protons. May show coupling to NH₂ protons if exchange is slow. |

| -NH₂ | ~1.5-2.5 | br s | 2H | Primary amine protons. Often a broad singlet due to exchange. |

¹³C NMR & DEPT: Carbon Skeleton

-

Causality: ¹³C NMR reveals the number of unique carbon environments. The key feature will be the observation of C-F coupling, which definitively identifies the carbon atom bonded to fluorine and often its neighbors. A DEPT-135 experiment is used to distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.

Predicted ¹³C NMR Assignments (in CDCl₃, ~101 MHz)

| Carbon Label | Approx. Shift (ppm) | Multiplicity (from F) | DEPT-135 |

| C-6 | ~155-160 | d, ¹J(C-F) ≈ 240-250 Hz | 0 (Quaternary) |

| C-8 | ~130-135 | d, ³J(C-F) ≈ 3-5 Hz | 0 (Quaternary) |

| C-4a/C-8a | ~140-150 | d, ²J(C-F) or ³J(C-F) | 0 (Quaternary) |

| C-5 | ~110-115 | d, ²J(C-F) ≈ 20-25 Hz | + (CH) |

| C-7 | ~105-110 | d, ⁴J(C-F) ≈ 1-3 Hz | + (CH) |

| C-2 | ~90-95 | s | - (CH₂) |

| C-4 | ~65-70 | s | - (CH₂) |

| -C H₂-NH₂ | ~40-45 | s | - (CH₂) |

¹⁹F NMR: Fluorine Confirmation

-

Causality: This simple but crucial experiment provides direct evidence of the fluorine atom. In a proton-decoupled spectrum, a single signal is expected. In a proton-coupled spectrum, this signal will appear as a multiplet due to coupling with the aromatic protons H-5 and H-7.

2D NMR: Unambiguous Connectivity

-

Causality: While 1D spectra suggest the structure, 2D correlation experiments prove it.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. A key expected correlation is between the aromatic protons H-5 and H-7.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal of the atom it is directly attached to. This allows for the definitive assignment of each CH, CH₂, and CH₃ group.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate connectivity-mapping experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away. This experiment is critical for placing the substituents on the aromatic ring.

-

Caption: Key HMBC correlations confirming substituent placement.

Key Expected HMBC Correlations:

-

-CH₂-NH₂ protons to C-7, C-8, and C-8a: This definitively places the methylamine group at the C-8 position.

-

H-4 protons to C-4a, C-5, and C-8a: This confirms the fusion of the dioxin ring.

-

H-7 proton to C-5, C-8, and C-8a: This confirms the relative positions of the aromatic protons and the attached groups.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

1D Acquisition: Acquire ¹H, ¹³C{¹H}, DEPT-135, and ¹⁹F spectra using standard instrument parameters.

-

2D Acquisition: Acquire COSY, HSQC, and HMBC spectra. Ensure sufficient resolution in the indirect dimension and an adequate number of scans to achieve a good signal-to-noise ratio. The relaxation delay for the HMBC experiment should be optimized based on an estimated average J(C-H) coupling constant of 8 Hz.

The Gold Standard: Single-Crystal X-ray Crystallography

If an unambiguous 3D structure is required, or if the NMR data remains inconclusive, single-crystal X-ray crystallography is the definitive technique. It provides precise atomic coordinates, allowing for the determination of bond lengths, bond angles, and the absolute conformation of the molecule in the solid state.

-

Causality: This technique relies on the diffraction of X-rays by the ordered lattice of a single crystal. The resulting diffraction pattern is mathematically deconvoluted to generate an electron density map, from which the atomic positions can be determined.[8][9][10][11][12] The ability to obtain a structure is entirely dependent on growing a single crystal of sufficient size and quality.

Experimental Protocol: X-ray Crystallography

-

Crystallization: Attempt to grow single crystals through methods such as slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A range of solvents (e.g., ethanol, ethyl acetate, hexane, dichloromethane) and solvent mixtures should be screened.

-

Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A full sphere of diffraction data is collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The structure is solved using direct methods or Patterson methods and then refined to achieve the best fit between the observed and calculated diffraction data.

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is achieved not by a single measurement, but by the logical synthesis of data from a suite of orthogonal analytical techniques. HRMS establishes the correct elemental formula. FT-IR confirms the presence of the required functional groups. A comprehensive set of 1D and 2D NMR experiments maps the complete covalent framework and confirms the specific isomeric structure. Finally, where feasible, X-ray crystallography provides the ultimate, unambiguous 3D structure. This rigorous, multi-technique approach ensures the highest level of confidence in the identity and purity of the target compound, a critical requirement for its advancement in any research or development pipeline.

References

-

al-Rashida, M., Nagra, S. A., Khan, I. U., Kostakis, G., & Abbas, G. (2010). 3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2707. [Link]

-

al-Rashida, M., et al. (2010). 3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione. ResearchGate. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 1,4-Benzodioxin, 2,3-dihydro-. In NIST Chemistry WebBook. [Link]

-

Yaseen, M., et al. (2018). Synthesis, Single Crystal X-Ray Structure, and Antimicrobial Activity of 6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one. ResearchGate. [Link]

-

PubChem. (n.d.). (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 1,4-Benzodioxan. National Center for Biotechnology Information. [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. American Pharmaceutical Review. [Link]

-

Al-Wabli, R. I., et al. (2019). Synthesis, structure elucidation, and antifungal potential of certain new benzodioxole-imidazole molecular hybrids bearing ester functionalities. Drug Design, Development and Therapy, 13, 847–864. [Link]

-

Nannenga, B. L., et al. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. CrystEngComm, 23(44), 7793-7799. [Link]

-

Mucha, P., et al. (2024). Synthesis and Structural Elucidation of P-stereogenic Coumarins. Molecules, 29(2), 299. [Link]

-

LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Schmid, R., et al. (2021). Advances in structure elucidation of small molecules using mass spectrometry. Journal of Mass Spectrometry, 56(10), e4771. [Link]

-

Jiang, Z. H., & Chen, Y. H. (2025). The crystal structure of (5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3,4-oxadiazol-3(2H)-yl)(3-methylphenyl)methanone, C18H14N2O4S. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

-

Haukka, M., et al. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Royal Society of Chemistry. [Link]

-

Brown, W. P. (2026). Infrared Spectroscopy. Doc Brown's Chemistry. [Link]

-

UCLA Newsroom. (2018). New technique for identifying 'small' molecules could accelerate drug discovery and manufacturing. [Link]

-

The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. [Link]

-

Fisher Scientific. (n.d.). (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol, 90%, Thermo Scientific Maybridge. [Link]

Sources

- 1. Fluorinated Benzodioxoles - Enamine [enamine.net]

- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01172C [pubs.rsc.org]

- 4. A New Era for Determining Small Molecule Structure Determination - Life in Atomic Resolution [thermofisher.com]

- 5. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. 3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, structure elucidation, and antifungal potential of certain new benzodioxole-imidazole molecular hybrids bearing ester functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine molecular weight

An In-depth Technical Guide to the Molecular Weight of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine

Abstract

This technical guide provides a comprehensive framework for the determination, verification, and application of the molecular weight of the novel research compound, this compound. Addressed to researchers, chemists, and drug development professionals, this document moves beyond a simple statement of value to detail the complete scientific workflow, from theoretical calculation to rigorous experimental verification. We will explore the causality behind analytical choices in mass spectrometry and NMR spectroscopy, establishing a self-validating system for ensuring the identity and purity of this compound. The protocols and insights contained herein are designed to uphold the highest standards of scientific integrity, providing an authoritative basis for future research and development involving this molecule.

Introduction to this compound

This compound is a synthetic organic compound of interest in medicinal chemistry and materials science. As a fluorinated benzodioxin derivative, it possesses a unique electronic and structural profile that makes it a valuable building block or scaffold for the development of new chemical entities. The presence of a primary amine group offers a reactive handle for further chemical modification, while the fluorinated aromatic ring can significantly influence properties such as metabolic stability, binding affinity, and lipophilicity.

Accurate knowledge of the molecular weight is the most fundamental characteristic of a chemical compound. It is the bedrock upon which all quantitative analysis is built, from ensuring correct stoichiometry in a reaction to confirming the identity of a synthesized product. This guide will therefore treat the molecular weight not as a static number, but as a parameter to be determined and confirmed with methodical precision.

Chemical Identity:

-

IUPAC Name: this compound

-

Chemical Formula: C₉H₁₀FNO₂

-

Chemical Structure:

Section 1: Theoretical Molecular Weight Calculation

The theoretical molecular weight is calculated from the chemical formula using the standard atomic weights of the constituent elements. It is crucial to distinguish between average molecular weight (based on the natural isotopic abundance of elements) and monoisotopic mass (based on the mass of the most abundant isotope of each element). For high-resolution mass spectrometry, the monoisotopic mass is the more relevant value.

1.1. Elemental Composition and Atomic Weights

The calculation is based on the formula C₉H₁₀FNO₂.

| Element | Symbol | Count | Average Atomic Weight (Da) | Monoisotopic Mass (Da) |

| Carbon | C | 9 | 12.011 | 12.000000 |

| Hydrogen | H | 10 | 1.008 | 1.007825 |

| Fluorine | F | 1 | 18.998 | 18.998403 |

| Nitrogen | N | 1 | 14.007 | 14.003074 |

| Oxygen | O | 2 | 15.999 | 15.994915 |

1.2. Calculation

-

Average Molecular Weight: (9 × 12.011) + (10 × 1.008) + (1 × 18.998) + (1 × 14.007) + (2 × 15.999) = 183.18 g/mol

-

Monoisotopic Mass: (9 × 12.000000) + (10 × 1.007825) + (1 × 18.998403) + (1 × 14.003074) + (2 × 15.994915) = 183.064812 Da

This calculated monoisotopic mass is the theoretical value that will be experimentally verified.

Section 2: Experimental Verification Workflow

A theoretical value is only a hypothesis. To ensure scientific rigor, this value must be confirmed through experimental analysis. Our approach uses a dual-validation workflow: high-resolution mass spectrometry (HRMS) directly measures the mass-to-charge ratio, while NMR spectroscopy confirms the chemical structure, thereby validating that the measured mass belongs to the correct molecule.[1][2] This creates a self-validating loop, providing a high degree of confidence in the compound's identity.

Caption: A dual-validation workflow for compound identity confirmation.

2.1. High-Resolution Mass Spectrometry (HRMS)

HRMS is the primary technique for the accurate determination of molecular weight.[3] Electrospray Ionization (ESI) is the preferred method for this amine-containing compound due to its "soft" ionization nature, which minimizes fragmentation and typically keeps the molecular ion intact.[4]

Field Insight: The choice of ESI in positive ion mode is causal. The primary amine group in this compound is a basic site, readily accepting a proton (H⁺) in the ESI source. This leads to the formation of a stable and abundant protonated molecule, [M+H]⁺, which is essential for a high-quality mass measurement.

Protocol: ESI-QTOF Mass Spectrometry

-

Sample Preparation:

-

Prepare a stock solution of the compound at 1 mg/mL in methanol.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid. Causality: The formic acid ensures an acidic environment, promoting protonation to form the [M+H]⁺ ion.[5]

-

-

Instrumentation (e.g., Agilent 6545 Q-TOF):

-

Ionization Mode: ESI, Positive.

-

Gas Temperature: 300 °C.

-

Drying Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psig.

-

Capillary Voltage: 3500 V.

-

Mass Range: 50 - 500 m/z.

-

Data Acquisition: Profile mode for high resolution.

-

-

Data Analysis:

-

The expected m/z for the protonated molecule [M+H]⁺ is the monoisotopic mass of the neutral molecule plus the mass of a proton.

-

Expected [M+H]⁺ = 183.064812 Da + 1.007276 Da = 184.072088 m/z .

-

The instrument will detect this peak, and the software will calculate the mass error in parts-per-million (ppm). A mass error of <5 ppm is considered confirmation of the elemental composition.

-

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS confirms the elemental formula, it does not confirm the specific arrangement of atoms (isomerism). NMR spectroscopy provides this structural confirmation.[6][7] By analyzing the chemical shifts, coupling patterns, and integrations in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity of the atoms can be determined, validating the structure of this compound.

Field Insight: This step is a critical component of the self-validating system. If the NMR spectrum does not match the proposed structure, the mass spectrometry data, however accurate, may correspond to an undesired isomer. This cross-verification is essential for true scientific trustworthiness.[2]

Protocol: NMR Structural Elucidation

-

Sample Preparation:

-

Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition (e.g., Bruker 400 MHz Spectrometer):

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

(Optional but recommended) Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm assignments.[8]

-

-

Data Analysis (Expected Features):

-

¹H NMR: Expect distinct signals for the aromatic protons, the two different methylene (-CH₂-) groups in the dioxin ring, the benzylic methylene (-CH₂-NH₂) group, and the amine (-NH₂) protons.

-

¹³C NMR: Expect 9 distinct carbon signals corresponding to the 9 carbon atoms in the molecule.

-

¹⁹F NMR: Expect a single resonance for the fluorine atom, likely showing coupling to the neighboring aromatic protons.

-

Conclusion

The molecular weight of this compound is theoretically calculated to be 183.18 g/mol (average) and its monoisotopic mass is 183.064812 Da . This guide has detailed the robust, multi-faceted approach required to experimentally confirm this fundamental property with a high degree of certainty. By integrating theoretical calculations with orthogonal analytical techniques like high-resolution mass spectrometry and NMR spectroscopy, researchers can establish a validated foundation for the identity and purity of their material. This rigorous workflow ensures data integrity and is an indispensable prerequisite for any subsequent research, from reaction optimization to quantitative biological assays.

References

-

American Chemical Society. NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Available at: [Link]

-

Hypha Discovery. Structure Elucidation and NMR. Available at: [Link]

-

ACS Publications. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Available at: [Link]

-

Anuchem. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]

-

National Center for Biotechnology Information (PMC). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Available at: [Link]

-

National Center for Biotechnology Information (PMC). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available at: [Link]

-

Wikipedia. Electrospray ionization. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jchps.com [jchps.com]

- 7. anuchem.weebly.com [anuchem.weebly.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine

Introduction

(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine is a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its unique structural motif, combining a fluorinated benzodioxin core with a methylamine side chain, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of a viable and robust synthetic route to this important building block, intended for an audience of researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind the chosen synthetic pathway, provide detailed experimental protocols, and discuss the underlying reaction mechanisms.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound (1), suggests a reductive amination of the corresponding aldehyde, 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde (2), as the final key step. This aldehyde can be envisioned to arise from the formylation of a suitable 6-fluoro-4H-1,3-benzodioxin precursor (3). The benzodioxin ring system itself can be constructed from a catechol-like derivative, which in this case would be 2-fluoro-6-hydroxybenzaldehyde (4). This ortho-hydroxybenzaldehyde can be synthesized from the readily available starting material, 4-fluorophenol (5).

Caption: Retrosynthetic analysis of this compound.

This multi-step approach offers a clear and logical progression from a simple, commercially available starting material to the more complex target molecule. Each step involves well-established and reliable chemical transformations, making this a practical and scalable synthetic route.

Detailed Synthetic Procedures

Step 1: Synthesis of 2-fluoro-6-hydroxybenzaldehyde from 4-fluorophenol

The introduction of a formyl group ortho to the hydroxyl group of 4-fluorophenol can be achieved via the Duff reaction. This electrophilic aromatic substitution utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. The ortho-selectivity is driven by the directing effect of the hydroxyl group.

Experimental Protocol:

-

To a solution of 4-fluorophenol (1 eq.) in a suitable solvent such as acetic acid, add hexamethylenetetramine (HMTA, 1.5 eq.).

-

Heat the reaction mixture to reflux (typically around 100-120 °C) for several hours (e.g., 4-6 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.

-

Stir the mixture vigorously for 1-2 hours to hydrolyze the intermediate imine.

-

The product, 2-fluoro-6-hydroxybenzaldehyde, will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde

The formation of the 1,3-benzodioxin ring is accomplished by the reaction of the ortho-hydroxybenzaldehyde with a formaldehyde equivalent, such as paraformaldehyde, in the presence of an acid catalyst. This reaction proceeds via the formation of a hemiacetal followed by an intramolecular cyclization.

Experimental Protocol:

-

Suspend 2-fluoro-6-hydroxybenzaldehyde (1 eq.) and paraformaldehyde (2-3 eq.) in an inert solvent like toluene.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC until all the starting material is consumed.

-

Cool the reaction mixture and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step is a reductive amination of the aldehyde with methylamine. A mild and highly selective method for this transformation is the use of sodium triacetoxyborohydride (STAB) as the reducing agent. This reagent selectively reduces the in situ formed iminium ion in the presence of the aldehyde.

Experimental Protocol:

-

Dissolve 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde (1 eq.) in a suitable anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add methylamine hydrochloride (1.2 eq.) and a weak base such as sodium acetate (1.2 eq.) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.

-

Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for several hours (typically 2-4 hours) until the reaction is complete as monitored by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound. For long-term storage and handling, the product can be converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent like ether or methanol.

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde | C₉H₇FO₃ | 182.15 | Solid |

| This compound | C₁₀H₁₂FNO₂ | 197.21 | Oil or Solid |

| This compound hydrochloride | C₁₀H₁₃ClFNO₂ | 233.67 | Solid |

Spectroscopic Data (Predicted and from related structures):

-

This compound:

-

¹H NMR (CDCl₃, 400 MHz): δ ~ 6.7-6.9 (m, 2H, Ar-H), 5.1 (s, 2H, O-CH₂-O), 4.8 (s, 2H, Ar-CH₂-N), 3.8 (s, 2H, N-CH₂-Ar), 2.5 (s, 3H, N-CH₃), 1.5 (br s, 1H, NH).

-

¹³C NMR (CDCl₃, 101 MHz): δ ~ 158 (d, J=240 Hz, C-F), 145, 130, 120 (d, J=20 Hz), 115 (d, J=25 Hz), 110, 95 (O-CH₂-O), 65 (Ar-CH₂-N), 45 (Ar-CH₂-N), 35 (N-CH₃).

-

MS (ESI): m/z 198.09 [M+H]⁺.

-

Mechanistic Insights

Reductive Amination

The reductive amination with sodium triacetoxyborohydride proceeds through a well-established mechanism. The aldehyde first reacts with methylamine to form a hemiaminal, which then dehydrates to an iminium ion. The STAB, being a mild and selective reducing agent, then delivers a hydride to the electrophilic carbon of the iminium ion to yield the final secondary amine. The steric bulk and the electron-withdrawing acetate groups on the borohydride temper its reactivity, preventing the reduction of the starting aldehyde.

Caption: Mechanism of Reductive Amination.

Troubleshooting and Optimization

-

Duff Reaction: The yields of the Duff reaction can sometimes be moderate. The reaction time and temperature should be carefully optimized. The use of a co-solvent like glycerol can sometimes improve the yield.

-

Benzodioxin Formation: Ensuring anhydrous conditions is critical for the success of the ring formation step. The use of a Dean-Stark trap is highly recommended to drive the equilibrium towards the product.

-

Reductive Amination: The purity of the aldehyde is important for a clean reaction. If the reaction is sluggish, the addition of a catalytic amount of acetic acid can sometimes accelerate the formation of the iminium ion. The work-up should be done carefully to avoid emulsions.

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound from the readily available starting material, 4-fluorophenol. The described procedures utilize well-established chemical transformations and provide a solid foundation for researchers to synthesize this valuable building block for applications in drug discovery and development. The provided insights into the reaction mechanisms and potential optimization strategies should further aid in the successful execution of this synthesis.

References

- Duff, J. C. A new general method for the preparation of o-hydroxy-aldehydes from phenols and hexamethylenetetramine. J. Chem. Soc.1941, 547-550.

- Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996, 61 (11), 3849–3862.

An In-depth Technical Guide to (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine: Synthesis, Characterization, and Potential Pharmacological Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine is a fluorinated derivative of the benzodioxan scaffold, a privileged structure in medicinal chemistry. While specific literature on this exact molecule is sparse, its structural similarity to known biologically active agents suggests significant potential for investigation, particularly in the realm of neuropharmacology. This guide provides a comprehensive overview of a proposed synthetic route, detailed experimental protocols, and a hypothesized exploration of its pharmacological profile based on structure-activity relationships of analogous compounds. The strategic incorporation of a fluorine atom is anticipated to enhance metabolic stability and modulate receptor binding affinity, making it a compelling candidate for further research.

Introduction: The Significance of the Fluorinated Benzodioxan Scaffold

The 1,4-benzodioxane moiety is a cornerstone in the design of numerous biologically active compounds, demonstrating a wide range of pharmacological activities including anti-inflammatory, anti-cancer, and potent neurological effects.[1] Derivatives of this scaffold have been successfully developed as agonists and antagonists for critical neurotransmitter receptors such as α-adrenergic and serotonin receptors.[2][3][4]

The introduction of a fluorine atom into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance key drug-like properties.[5][6][7] Fluorination can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electronic interactions, and enhance membrane permeability.[5][6] Given these advantages, this compound emerges as a molecule of interest, warranting a detailed exploration of its synthesis and potential biological activities.

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be achieved through a two-step process commencing from the commercially available precursor, 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde. The key transformation is a reductive amination, a robust and widely used method for the formation of amines.[8][9][10][11]

Diagram of the Proposed Synthetic Pathway

Sources

- 1. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket | MDPI [mdpi.com]

- 2. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Substituted (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives as D(2) antagonists/5-HT(1A) partial agonists with potential as atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. organicreactions.org [organicreactions.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

The Biological Significance of Fluorinated Benzodioxins: A Technical Guide for Drug Development and Environmental Science Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern drug design, primarily due to the element's ability to modulate key physicochemical and metabolic properties. Benzodioxins, a class of heterocyclic compounds, are of significant interest due to their diverse biological activities and, in the case of halogenated congeners, their environmental and toxicological implications. This in-depth technical guide explores the biological significance of fluorinated benzodioxins, offering a comprehensive overview for researchers, scientists, and drug development professionals. We delve into the synthetic strategies for accessing these compounds, their interactions with the aryl hydrocarbon receptor (AhR), and the profound influence of fluorination on their metabolic stability and pharmacokinetic profiles. By juxtaposing the properties of fluorinated benzodioxins with their more extensively studied chlorinated analogs, this guide aims to provide a robust framework for future research and the rational design of novel therapeutics and safer industrial chemicals.

Introduction: The Fluorine Advantage in Benzodioxin Scaffolds

The substitution of hydrogen with fluorine in organic molecules can dramatically alter their biological behavior. Fluorine's high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond introduce unique properties that are highly advantageous in medicinal chemistry. These include increased metabolic stability, enhanced binding affinity to target proteins, and altered lipophilicity, which can improve oral bioavailability.

Benzodioxole-containing drugs have demonstrated excellent bioavailability and low cytotoxicity. The introduction of fluorine to this scaffold, as seen in the successful cystic fibrosis drugs Lumacaftor and Tezacaftor, can lead to improved drug-target interactions and metabolic profiles. These compounds feature a difluoro-1,3-benzodioxol-5-yl group that plays a crucial role in their mechanism of action.

Conversely, the halogenated dibenzo-p-dioxins, particularly the chlorinated congeners like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), are notorious for their toxicity, which is primarily mediated by the aryl hydrocarbon receptor (AhR). Understanding how the replacement of chlorine with fluorine impacts the interaction with AhR and the subsequent toxicological profile is of paramount importance for both environmental science and drug safety.

This guide will navigate the synthesis, biological evaluation, and metabolic fate of fluorinated benzodioxins, providing a foundational understanding for researchers in the field.

Synthetic Strategies for Fluorinated Benzodioxins

The synthesis of fluorinated benzodioxins can be broadly categorized into the formation of the benzodioxole ring with pre-fluorinated precursors or the direct fluorination of a benzodioxin scaffold.

Synthesis of Fluorinated 1,3-Benzodioxoles

A common route to 2,2-difluoro-1,3-benzodioxole involves the reaction of catechol with a geminal difluorinating agent. One established method utilizes dibromodifluoromethane (CBr₂F₂). A more industrially scalable approach involves a two-step process starting from 2,2-dichloro-1,3-benzodioxole, which is then subjected to a halogen exchange reaction with potassium fluoride. The efficiency of this reaction is significantly influenced by the choice of solvent (polar aprotic solvents like sulfolane are preferred) and the use of catalysts such as potassium hydrogen fluoride or phase transfer catalysts.

Further derivatization of the fluorinated benzodioxole core can be achieved through various organic reactions, including nucleophilic aromatic substitution (SNAr). For instance, the fluorine atoms on a polyfluorinated aromatic ring can be sequentially replaced by different nucleophiles to build molecular complexity.

Synthesis of Polyfluorinated Dibenzo-p-dioxins (PFDDs)

The synthesis of polyfluorinated dibenzo-p-dioxins (PFDDs) has been achieved through the pyrolysis of fluorophenols. This method allows for the generation of a wide range of PFDD congeners.

Experimental Protocol: Synthesis of 2,2-Difluoro-1,3-benzodioxole via Halogen Exchange

This protocol is a generalized procedure based on established methods.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,2-dichloro-1,3-benzodioxole (1 equivalent), anhydrous potassium fluoride (2.5 equivalents), and a catalytic amount of potassium hydrogen fluoride (0.1 equivalents).

-

Solvent Addition: Add anhydrous sulfolane to the flask to create a stirrable slurry.

-

Reaction Conditions: Heat the reaction mixture to 150-180 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully add water to dissolve the inorganic salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation under vacuum to obtain 2,2-difluoro-1,3-benzodioxole.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS.

Interaction with the Aryl Hydrocarbon Receptor (AhR)

The biological effects of many halogenated aromatic hydrocarbons are mediated through their binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon ligand binding, the AhR translocates to the nucleus, heterodimerizes with the AhR nuclear translocator (ARNT), and binds to dioxin-responsive elements (DREs) in the promoter regions of target genes, such as cytochrome P450 1A1 (CYP1A1).

Comparative Binding Affinity: Fluorinated vs. Chlorinated Dioxins

While extensive data exists for the AhR binding affinities of chlorinated dioxins, with 2,3,7,8-TCDD being the most potent ligand, there is a significant lack of direct comparative data for a comprehensive set of fluorinated benzodioxins. However, preliminary studies on 2,3,7,8-tetrafluorodibenzodioxin (TFDD) have shown that it can activate the dioxin receptor, inducing CYP1A1-catalyzed EROD activity in rat hepatocytes with an EC50 value similar to that of TCDD. This suggests that at least some fluorinated congeners can be potent AhR agonists.

It is hypothesized that the smaller van der Waals radius and higher electronegativity of fluorine compared to chlorine may alter the binding mode and affinity within the AhR ligand-binding pocket. Computational modeling and in vitro competitive binding assays are crucial tools to systematically evaluate the AhR binding affinities of a range of fluorinated benzodioxins.

Downstream Signaling: CYP1A1 Induction

The induction of CYP1A1 is a hallmark of AhR activation. The measurement of CYP1A1-mediated 7-ethoxyresorufin-O-deethylase (EROD) activity is a widely used and sensitive biomarker for assessing AhR activation by xenobiotics.

Experimental Protocol: EROD Assay for AhR Activation in Cell Culture

This protocol is a generalized procedure for determining CYP1A1 induction in a cell-based assay.

-

Cell Culture: Plate a suitable cell line (e.g., human hepatoma HepG2 or mouse hepatoma Hepa1c1c7) in 96-well plates and grow to 80-90% confluency.

-

Compound Treatment: Treat the cells with various concentrations of the test fluorinated benzodioxin, a positive control (e.g., TCDD), and a vehicle control (e.g., DMSO) for 24 hours.

-

Preparation of Reaction Mixture: Prepare a reaction mixture containing 7-ethoxyresorufin (final concentration ~2 µM) and NADPH (final concentration ~1 mM) in a suitable buffer (e.g., Tris-HCl).

-

EROD Assay: Remove the cell culture medium and add the EROD reaction mixture to each well.

-

Incubation: Incubate the plate at 37 °C for a specified time (e.g., 15-60 minutes), protected from light.

-

Fluorescence Measurement: Stop the reaction by adding a suitable solvent (e.g., fluorescamine solution in acetonitrile). Measure the fluorescence of the product, resorufin, using a microplate reader with an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.

-

Data Analysis: Generate a resorufin standard curve to quantify the amount of product formed. Normalize the EROD activity to the total protein content in each well (determined by a protein assay such as the Bradford assay). Plot the dose-response curve and determine the EC50 value for each compound.

Metabolic Stability and Pharmacokinetics

A key driver for the use of fluorine in drug design is its ability to block metabolic "soft spots" in a molecule, thereby increasing its metabolic stability and half-life.

In Vitro Metabolism using Liver Microsomes

Liver microsomes, which contain a high concentration of cytochrome P450 enzymes, are a standard in vitro tool for assessing the metabolic stability of compounds. By incubating a fluorinated benzodioxin with liver microsomes and a co-factor such as NADPH, the rate of metabolism can be determined.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol provides a general framework for assessing metabolic stability.

-

Preparation: Prepare a reaction mixture containing liver microsomes (from a relevant species, e.g., human, rat) and a phosphate buffer in a 96-well plate.

-

Incubation: Add the test compound (at a fixed concentration, e.g., 1 µM) to the reaction mixture and pre-incubate at 37 °C.

-

Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH solution.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Toxicokinetics: A Paradigm Shift from Chlorinated Dioxins?

The toxicokinetics of chlorinated dioxins are characterized by their high lipophilicity, leading to bioaccumulation in fatty tissues and very long biological half-lives. Preliminary data on 2,3,7,8-TFDD suggests a dramatically different pharmacokinetic profile. The elimination half-life of 2,3,7,8-TFDD in mice was found to be biphasic, with a rapid initial phase of 5 minutes and a slower phase of 165 minutes, which is significantly shorter than the 8.5-day half-life of 2,3,7,8-TCDD in the same species. This suggests that fluorination may lead to more rapid metabolism and excretion, potentially reducing the long-term toxicity associated with their chlorinated counterparts.

Physicochemical Properties and Bioavailability

The physicochemical properties of a molecule, such as its lipophilicity (logP), solubility, and molecular weight, are critical determinants of its oral bioavailability and overall pharmacokinetic profile. The introduction of fluorine can have a complex effect on these properties. While fluorination generally increases lipophilicity, the effect is highly dependent on the specific location and number of fluorine atoms.

| Property | General Effect of Fluorination | Influence on Bioavailability |

| Lipophilicity (logP) | Generally increases, but can be modulated by position and number of fluorine atoms. | Can improve membrane permeability and absorption, but excessive lipophilicity can lead to poor solubility and high first-pass metabolism. |

| Metabolic Stability | Increases by blocking sites of oxidative metabolism. | Can increase the fraction of the drug that reaches systemic circulation. |

| Aqueous Solubility | Can be increased or decreased depending on the overall molecular structure. | A critical factor for dissolution in the gastrointestinal tract. |

| pKa | Can alter the acidity or basicity of nearby functional groups. | Influences the ionization state of the molecule, which affects solubility and membrane permeability. |

Table 1: Influence of Fluorination on Physicochemical Properties and Bioavailability

Future Directions and Conclusion

The study of fluorinated benzodioxins is a burgeoning field with significant implications for both therapeutic development and environmental safety. While the foundational knowledge from chlorinated dioxin research provides a valuable starting point, it is clear that fluorinated analogs possess distinct properties that warrant dedicated investigation.

Key areas for future research include:

-

Systematic QSAR studies: A comprehensive analysis of a wide range of fluorinated benzodioxin congeners is needed to establish clear structure-activity relationships for AhR binding and activation.

-

Comparative Toxicogenomics: High-throughput screening and transcriptomic analysis will be invaluable for comparing the global gene expression changes induced by fluorinated versus chlorinated benzodioxins.

-

In Vivo Toxicokinetic and Toxicodynamic Studies: Comprehensive animal studies are required to confirm the preliminary findings of rapid elimination of fluorinated dioxins and to fully characterize their toxicological profiles.

-

Development of Toxic Equivalency Factors (TEFs): If certain fluorinated benzodioxins are found to be persistent and toxic, the development of specific TEFs will be necessary for accurate risk assessment.

Visualization of Key Pathways and Workflows

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Experimental Workflow for Synthesis and Biological Evaluation

Caption: Experimental workflow for fluorinated benzodioxins.

References

-

[2,3,7,8-Tetrachlorodibenzodioxin. Wikipedia.]([Link]

The Benzodioxane Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane moiety, a heterocyclic scaffold composed of a benzene ring fused to a 1,4-dioxane ring, has established itself as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a versatile template for the design of a wide array of therapeutic agents targeting a diverse range of biological entities. This guide provides a comprehensive overview of the chemistry, pharmacology, and therapeutic applications of benzodioxane derivatives, with a focus on the rationale behind their design and development.

The Enduring Appeal of the Benzodioxane Core

The sustained interest in the benzodioxane scaffold can be attributed to several key features. Its rigid, bicyclic structure provides a well-defined conformational framework, allowing for the precise spatial orientation of substituents to optimize interactions with biological targets. The two ether oxygen atoms can act as hydrogen bond acceptors, contributing to binding affinity. Furthermore, the aromatic ring and the dioxane ring can be readily functionalized, offering a rich landscape for chemical modification to fine-tune pharmacological properties.

Synthetic Strategies: Building the Benzodioxane Core

The construction of the 1,4-benzodioxane ring system is a well-established area of organic synthesis, with the Williamson ether synthesis being the most prevalent and versatile method.

The Williamson Ether Synthesis: A Workhorse Reaction

This classical method involves the reaction of a catechol (a 1,2-dihydroxybenzene) with a 1,2-dihaloethane, typically in the presence of a base. The base deprotonates the phenolic hydroxyl groups, forming a phenoxide that then acts as a nucleophile, displacing the halides in an SN2 reaction to form the dioxane ring.

Experimental Protocol: Synthesis of 1,4-Benzodioxane from Catechol

Materials:

-

Catechol

-

1,2-Dibromoethane

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of catechol (1.0 eq) in DMF, add potassium carbonate (2.2 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1,2-dibromoethane (1.0 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90°C and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1,4-benzodioxane.

Therapeutic Applications and Structure-Activity Relationships

The versatility of the benzodioxane scaffold is evident in the broad spectrum of its biological activities. Derivatives have been successfully developed as drugs and clinical candidates for a variety of diseases.

Adrenergic Receptor Antagonists: The Doxazosin Story

One of the most well-known applications of the benzodioxane moiety is in the development of α₁-adrenergic receptor antagonists. Doxazosin, a quinazoline-based benzodioxane derivative, is a prime example. It is a selective α₁-adrenoceptor antagonist used for the treatment of hypertension and benign prostatic hyperplasia (BPH).[1][2][3]

The mechanism of action of doxazosin involves the blockade of postsynaptic α₁-adrenergic receptors, leading to the relaxation of vascular smooth muscle and a subsequent reduction in blood pressure.[1][2] In BPH, doxazosin relaxes the smooth muscle in the prostate and bladder neck, improving urinary flow.[1]

Structure-Activity Relationship (SAR) Insights for α₁-Adrenergic Antagonists:

The SAR for benzodioxane-based α₁-antagonists has been extensively studied. Key findings include:

-

The 2-substituent: The nature of the substituent at the 2-position of the benzodioxane ring is crucial for activity. An aminomethyl group or a more complex amine-containing side chain is often optimal.

-

The Benzene Ring: Substitution on the aromatic ring can influence selectivity for α₁-adrenoceptor subtypes.

-

Stereochemistry: The stereochemistry at the 2-position can significantly impact potency, with one enantiomer often being more active than the other.

| Compound | R Group | α₁-Adrenoceptor Affinity (Ki, nM) | Reference |

| WB-4101 | -NHCH₂CH₂O(2,6-diMeO-Ph) | 0.2 | [4] |

| Doxazosin | -CO-N(piperazinyl)-quinazoline | High affinity |

Serotonin Receptor Modulators: The Rise of Vilazodone

Benzodioxane derivatives have also found significant application in the central nervous system (CNS), particularly as modulators of serotonin (5-HT) receptors. Vilazodone is a notable example, functioning as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁ₐ receptor partial agonist for the treatment of major depressive disorder.

The synthesis of vilazodone involves the coupling of a 5-(piperazin-1-yl)benzofuran-2-carboxamide intermediate with a 3-(4-chlorobutyl)-1H-indole-5-carbonitrile fragment.[5][6]

Emerging Frontiers: Anticancer and Antibacterial Agents

More recently, the benzodioxane scaffold has been explored for its potential in oncology and infectious diseases.

Anticancer Applications:

Several benzodioxane derivatives have demonstrated promising anticancer activity through various mechanisms. For instance, some derivatives have been shown to inhibit focal adhesion kinase (FAK), a key enzyme in cancer cell migration and survival.[7] Others have shown activity against telomerase, an enzyme crucial for the immortalization of cancer cells.[8] The benzodioxane derivative, Comp-I, has been co-crystallized with flap endonuclease 1 (FEN1), an enzyme involved in DNA replication and repair, highlighting a potential target for cancer therapy (PDB ID: 5FV7).[9]

Antibacterial Innovations:

The emergence of antibiotic resistance has spurred the search for novel antibacterial agents. Benzodioxane-benzamide derivatives have emerged as potent inhibitors of the bacterial cell division protein FtsZ.[2] FtsZ is a crucial protein for bacterial cytokinesis, and its inhibition leads to filamentation and eventual cell death. Molecular docking studies have been instrumental in understanding the binding of these derivatives to FtsZ and guiding the design of more potent inhibitors.

Pharmacokinetic Profile: A Key Consideration in Drug Design

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. The pharmacokinetic profile of benzodioxane derivatives can be modulated through chemical modifications.

For example, doxazosin is well-absorbed orally, with a bioavailability of approximately 65%. It is extensively metabolized in the liver, primarily by CYP3A4, and has a long elimination half-life of about 22 hours, making it suitable for once-daily dosing.[10][11][12] The ADMET properties of novel benzodioxane derivatives are often predicted in silico during the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles.[13][14][15][16]

Table of Pharmacokinetic Parameters for Doxazosin:

| Parameter | Value | Reference |

| Bioavailability | ~65% | [10] |

| Protein Binding | 98-99% | [11] |

| Metabolism | Hepatic (CYP3A4) | [11] |

| Elimination Half-life | ~22 hours | [10] |

| Excretion | ~5% unchanged in urine | [10] |

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.